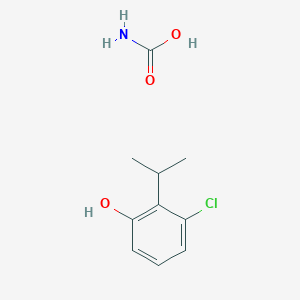
Carbamic acid;3-chloro-2-propan-2-ylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid;3-chloro-2-propan-2-ylphenol is a chemical compound with the molecular formula C10H14ClNO3 It is known for its unique structure, which combines the properties of carbamic acid and a chlorinated phenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid;3-chloro-2-propan-2-ylphenol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-propan-2-ylphenol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid;3-chloro-2-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Carbamic acid;3-chloro-2-propan-2-ylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which carbamic acid;3-chloro-2-propan-2-ylphenol exerts its effects involves interactions with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid: A simpler compound with the formula H2NCOOH.
3-chloro-2-propan-2-ylphenol: The phenolic component without the carbamic acid moiety.
Ethyl carbamate: Another carbamate compound with different properties.
Uniqueness
Carbamic acid;3-chloro-2-propan-2-ylphenol is unique due to its combined structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
37745-58-7 |
|---|---|
Fórmula molecular |
C10H14ClNO3 |
Peso molecular |
231.67 g/mol |
Nombre IUPAC |
carbamic acid;3-chloro-2-propan-2-ylphenol |
InChI |
InChI=1S/C9H11ClO.CH3NO2/c1-6(2)9-7(10)4-3-5-8(9)11;2-1(3)4/h3-6,11H,1-2H3;2H2,(H,3,4) |
Clave InChI |
YXUKSARTGYACJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC=C1Cl)O.C(=O)(N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


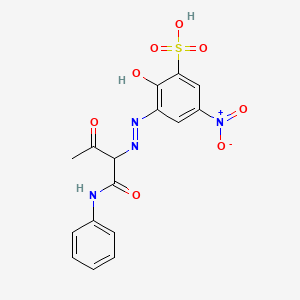
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)


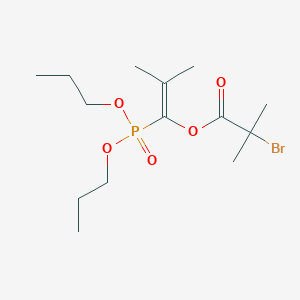

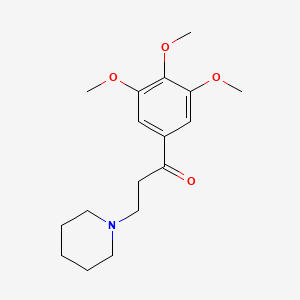

![Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14666951.png)
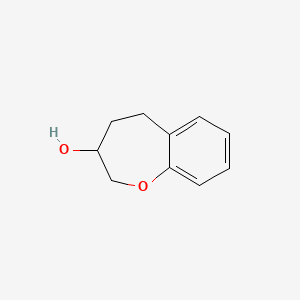
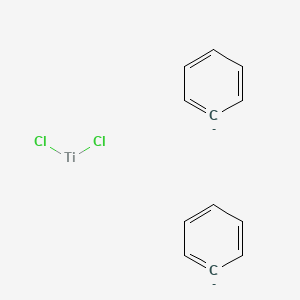


![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
